molecular formula C8H19ClN2 B7826739 (1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride

(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride

Cat. No.: B7826739
M. Wt: 178.70 g/mol
InChI Key: GXPODRSSEXQIOK-SCLLHFNJSA-N
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Description

(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its unique stereochemistry and its ability to act as a ligand in asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride typically involves the reduction of the corresponding diketone or diimine precursor. One common method is the catalytic hydrogenation of N,N-dimethylcyclohexane-1,2-dione using a chiral catalyst to achieve the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of continuous stirred tank reactors (CSTRs) allows for efficient mixing and handling of solids, which is crucial for large-scale synthesis . This method also offers advantages in terms of scalability and energy efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or diketones.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The diamine can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is frequently employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride exerts its effects is primarily through its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include coordination and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Diaminocyclohexane: Another chiral diamine with similar applications in asymmetric synthesis.

    (1R,2R)-1,2-Cyclopentanediamine: A smaller ring analog with distinct steric properties.

    (1R,2R)-1,2-Diaminocycloheptane: A larger ring analog with different conformational flexibility.

Uniqueness

(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride is unique due to its specific stereochemistry and the presence of dimethyl groups, which enhance its ability to act as a ligand in asymmetric catalysis. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, distinguishing it from other similar diamines .

Properties

IUPAC Name

(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h7-10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPODRSSEXQIOK-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473918-41-1
Record name 1,2-Cyclohexanediamine, N1,N2-dimethyl-, hydrochloride (1:2), (1R,2R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473918-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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